
3-isopropyl-4-methoxy-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-isopropyl-4-methoxy-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is also known as TAK-715 and has been found to have a range of biochemical and physiological effects. In We will also list future directions for further research on this compound.
Mécanisme D'action
TAK-715 inhibits the activity of several enzymes that are involved in the inflammatory response. Specifically, it inhibits the activity of p38 MAP kinase and JNK. These enzymes are involved in the production of cytokines, which are signaling molecules that play a role in the inflammatory response. By inhibiting these enzymes, TAK-715 reduces the production of cytokines, leading to a reduction in inflammation.
Biochemical and Physiological Effects:
TAK-715 has several biochemical and physiological effects. It has been found to reduce the production of cytokines, as mentioned above. It also reduces the production of reactive oxygen species, which are molecules that can cause damage to cells and tissues. TAK-715 has also been found to inhibit the activity of matrix metalloproteinases, which are enzymes that break down the extracellular matrix. This makes it a potential candidate for the treatment of diseases such as cancer and cardiovascular disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using TAK-715 in lab experiments is its high purity and yield. This makes it easy to obtain and work with. Another advantage is its specificity for p38 MAP kinase and JNK, which makes it a useful tool for studying the inflammatory response. However, one limitation of TAK-715 is its potential toxicity. It has been found to be toxic to certain cell types at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on TAK-715. One area of interest is its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and asthma. Further studies are needed to determine its efficacy in these conditions. Another area of interest is its potential use in the treatment of cancer and cardiovascular disease. Studies have shown that TAK-715 inhibits the activity of matrix metalloproteinases, which are involved in the progression of these diseases. Further studies are needed to determine its potential as a therapeutic agent in these conditions. Finally, future research could focus on developing new synthesis methods for TAK-715 that are more efficient and cost-effective.
Méthodes De Synthèse
The synthesis method for TAK-715 involves several steps. The starting material for the synthesis is 4-methoxybenzenesulfonyl chloride, which is reacted with tetrahydro-2-furanmethanol to form a tetrahydrofuran ring. This intermediate is then reacted with isopropylamine to form the desired product, TAK-715. The yield of this synthesis method is high, and the purity of the final product is also high.
Applications De Recherche Scientifique
TAK-715 has been extensively studied for its potential use in scientific research. One of the main areas of interest is its anti-inflammatory properties. TAK-715 has been found to inhibit the activity of several enzymes that are involved in the inflammatory response, such as p38 MAP kinase and JNK. This makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and asthma.
Propriétés
IUPAC Name |
4-methoxy-N-(oxolan-2-ylmethyl)-3-propan-2-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO4S/c1-11(2)14-9-13(6-7-15(14)19-3)21(17,18)16-10-12-5-4-8-20-12/h6-7,9,11-12,16H,4-5,8,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRWGWVXOUAZMMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)S(=O)(=O)NCC2CCCO2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-{[(2-ethyl-6-methyl-3-pyridinyl)oxy]acetyl}-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5340757.png)
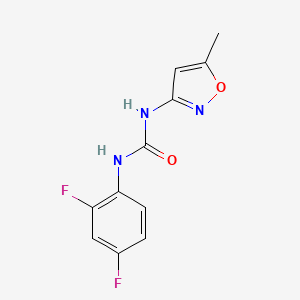
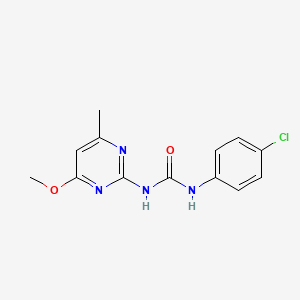
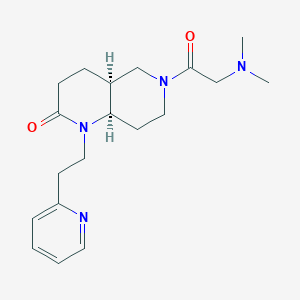
![butyl 4-({[(5-amino-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)benzoate](/img/structure/B5340779.png)
![N-[1-(1-glycyl-4-piperidinyl)-1H-pyrazol-5-yl]-4-methoxybenzamide hydrochloride](/img/structure/B5340780.png)
![N-(2,4-difluorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B5340783.png)
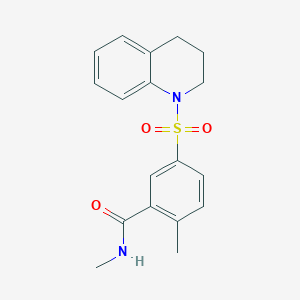
![3-{[2-(4-ethylphenyl)-1H-imidazol-1-yl]methyl}-1-methylpiperidine](/img/structure/B5340803.png)
amino]methyl}-2-thiophenecarboxylate](/img/structure/B5340807.png)
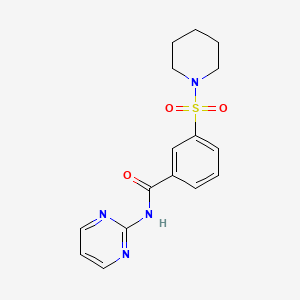
![4-({(2R,5S)-5-[(4-methylpyrimidin-2-yl)methyl]tetrahydrofuran-2-yl}methyl)thiomorpholine](/img/structure/B5340822.png)
![methyl 2-[5-(5-bromo-2,4-diethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B5340843.png)
![N-[(3-hydroxy-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-4-yl)methyl]alanine](/img/structure/B5340849.png)